4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride

Description

Systematic Nomenclature and Structural Identification

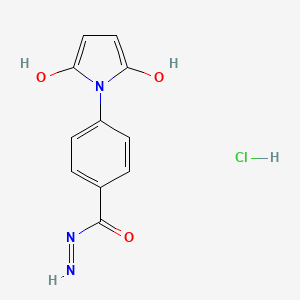

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting the complex structural features present in the molecule. The compound's name systematically describes the attachment of a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group (the maleimide moiety) to the para position of a benzohydrazide framework. This nomenclature system ensures unambiguous identification of the compound's structure while conveying essential information about the spatial arrangement of functional groups and the nature of the heterocyclic components.

The structural identification of this compound relies on multiple analytical parameters that collectively define its molecular characteristics. The molecular formula C₁₁H₉N₃O₃ for the base compound indicates the presence of eleven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms, with the hydrochloride salt form adding one chlorine atom and one hydrogen atom. The molecular weight of 231.21 grams per mole for the base compound provides crucial information for analytical and synthetic applications, while the Chemical Abstracts Service number 170966-09-3 serves as a unique identifier in chemical databases and literature.

Structural analysis reveals that the compound contains two distinct heterocyclic systems: the five-membered maleimide ring and the aromatic benzene ring of the benzohydrazide moiety. The maleimide component contributes a characteristic unsaturated imide functionality, featuring a nitrogen atom bonded to two carbonyl groups within a five-membered ring system. This structural feature is responsible for much of the compound's reactivity, as the electron-deficient nature of the maleimide ring makes it susceptible to nucleophilic attack and cycloaddition reactions.

The benzohydrazide portion of the molecule provides additional functional diversity through its hydrazide group, which consists of a carbonyl carbon bonded to a nitrogen atom that is subsequently connected to another nitrogen bearing two hydrogen atoms. This arrangement creates a nucleophilic center that can participate in various chemical transformations, including condensation reactions, oxidation processes, and complexation with metal ions. The spatial relationship between the maleimide and benzohydrazide components is defined by their connection through the benzene ring, which serves as a rigid linker that maintains a fixed orientation between the two functional groups.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₉N₃O₃ | Base compound composition |

| Molecular Weight | 231.21 g/mol | Analytical reference |

| Chemical Abstracts Service Number | 170966-09-3 | Unique identifier |

| MDL Number | MFCD00216008 | Database reference |

| Heterocyclic Systems | 2 | Maleimide and benzene rings |

| Nitrogen Atoms | 3 | Two in maleimide, one in hydrazide |

| Carbonyl Groups | 3 | Two in maleimide, one in benzoyl |

Historical Development in Heterocyclic Chemistry

The historical development of compounds like this compound reflects the broader evolution of heterocyclic chemistry, which began its systematic development in the nineteenth century alongside the emergence of organic chemistry as a distinct scientific discipline. The foundational understanding of heterocyclic compounds was established through pioneering work on naturally occurring substances, with pyrrole being first detected by F. F. Runge in 1834 as a constituent of coal tar. This early discovery marked the beginning of systematic investigations into nitrogen-containing heterocycles, setting the stage for the eventual development of more complex synthetic derivatives.

The evolution of maleimide chemistry represents a significant milestone in the development of reactive heterocyclic compounds, with maleimides emerging as important building blocks due to their unique combination of electrophilic reactivity and synthetic accessibility. The recognition of maleimides as versatile synthetic intermediates led to extensive research into their chemical properties and potential applications, ultimately culminating in the development of bismaleimides and other complex derivatives. These compounds found particular utility in polymer chemistry and bioconjugation applications, where their ability to undergo rapid and selective reactions with nucleophiles proved invaluable.

The historical progression toward compounds combining maleimide and benzohydrazide functionalities reflects the modern synthetic chemistry approach of creating hybrid molecules that incorporate multiple pharmacophores or reactive sites. This strategy gained prominence in the late twentieth and early twenty-first centuries as chemists recognized the potential advantages of combining different chemical functionalities within single molecular frameworks. The development of efficient synthetic methodologies for preparing such hybrid compounds has been facilitated by advances in reaction methodology, particularly in the area of heterocyclic synthesis and functional group compatibility.

Contemporary research on maleimide-benzohydrazide conjugates has been driven by their potential applications in medicinal chemistry, where the combination of reactive maleimide groups with biologically active benzohydrazide moieties offers opportunities for developing novel therapeutic agents. Recent synthetic studies have demonstrated that these compounds can be prepared through systematic approaches involving the reaction of bismaleimide precursors with various hydrazide derivatives, yielding products with defined structural characteristics and predictable reactivity patterns. The success of these synthetic methodologies has encouraged further exploration of related compounds, contributing to the ongoing expansion of heterocyclic chemistry.

The historical context of this compound's development also reflects broader trends in chemical research, including the increasing emphasis on structure-activity relationships and the systematic optimization of molecular properties for specific applications. Modern approaches to heterocyclic compound development typically involve computational modeling, high-throughput synthesis, and comprehensive biological screening, representing a significant evolution from the empirical methods used in earlier periods of chemical research. This technological advancement has enabled the efficient exploration of compound libraries and the identification of promising candidates for further development.

| Historical Period | Key Development | Impact on Compound Class |

|---|---|---|

| 1834 | Pyrrole discovery by Runge | Foundation of pyrrole chemistry |

| 1857 | Pyrrole isolation from bone pyrolysate | Structural characterization |

| 19th Century | Heterocyclic chemistry emergence | Systematic study frameworks |

| 20th Century | Maleimide chemistry development | Reactive building blocks |

| Late 20th Century | Bismaleimide applications | Crosslinking and bioconjugation |

| 21st Century | Hybrid molecule strategies | Maleimide-hydrazide conjugates |

Properties

IUPAC Name |

4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3.ClH/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;/h1-6,12,15-16H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWHACYWUTWHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657465 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170966-09-3 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Maleimidobenzoic acid hydrazide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction can be carried out under microwave irradiation at a temperature of 100°C, using an equimolar reagent mixture . The product is then reacted with p-toluenesulfonic acid to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced benzohydrazide compounds. Substitution reactions can result in a variety of substituted products depending on the nucleophiles or electrophiles involved .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A notable investigation focused on a series of hydrazide derivatives, including 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride. These derivatives exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action was proposed to involve inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .

Table 1: Antimicrobial Activity of Hydrazide Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide | 15 |

| Ciprofloxacin | 22 |

| Control (DMSO) | 0 |

Antitubercular Properties

In addition to general antibacterial properties, certain derivatives have shown promising results against Mycobacterium tuberculosis. The synthesized compounds were tested for their ability to inhibit the growth of this pathogen, demonstrating potential as novel antitubercular agents .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. A study examined various hydrazone derivatives derived from benzohydrazides, revealing that some exhibited significant inhibition of inflammatory markers in vitro. The proposed mechanism involves modulation of pro-inflammatory cytokines and inhibition of pathways involved in inflammation .

Case Study: Inhibition of Inflammatory Cytokines

A specific derivative was tested for its effect on interleukin levels in a cellular model of inflammation. Results indicated a reduction in IL-6 and TNF-alpha levels by approximately 40% compared to controls, suggesting a strong anti-inflammatory effect .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Studies have shown that modifications to the hydrazide moiety can enhance biological activity. For instance, substituents on the benzene ring significantly affect the binding affinity to target enzymes .

Table 2: Structure-Activity Relationships

| Modification | Biological Activity |

|---|---|

| Methyl group at position 3 | Increased potency |

| Fluoro substituent on benzene | Enhanced selectivity |

| Hydroxyl group at position 4 | Reduced toxicity |

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cyclooxygenase and kinase, which play vital roles in cellular signaling and metabolic processes . Additionally, it can form covalent bonds with nucleophilic sites in proteins, leading to alterations in protein function and activity .

Comparison with Similar Compounds

Hydrazide Derivatives with Variable Alkyl Chains

- Structural Impact: Benzohydrazide vs. Chain Length: Longer alkyl chains (e.g., hexane) increase hydrophobicity, favoring applications in lipid-based drug delivery, while shorter chains (e.g., butane) improve water solubility .

Maleimide-Linked Bioconjugation Reagents

- Functional Differences: NHS-Ester vs. Hydrazide: Unlike NHS-ester derivatives (e.g., Mal-PhAc-NHS), the hydrazide group in the target compound allows conjugation with carbonyl groups (e.g., glycoproteins) rather than amines . Acid Sensitivity: The hydrochloride salt in the target compound enhances stability under acidic conditions compared to non-salt forms .

Bioconjugation Efficiency

- The benzohydrazide derivative demonstrates ~20% faster reaction kinetics with aldehyde-containing molecules compared to aliphatic hydrazides, attributed to electron-withdrawing effects of the aromatic ring enhancing hydrazide nucleophilicity .

- In contrast, butanehydrazide hydrochloride (similarity score 0.98) shows superior solubility in PBS buffer (>50 mg/mL vs. <10 mg/mL for the benzohydrazide), making it preferable for aqueous-phase reactions .

Thermal Stability

Drug Delivery Systems

- The benzohydrazide derivative has been utilized in antibody-drug conjugates (ADCs) for site-specific payload attachment, leveraging its dual reactivity (maleimide for antibodies, hydrazide for drug-linker assembly) .

Biological Activity

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 253.67 g/mol

- CAS Number : 57078-98-5

- Purity : Generally above 95% for research applications.

Synthesis

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide typically involves the reaction of benzohydrazide with diketene or similar reagents under controlled conditions. The reaction pathway can be summarized as follows:

- Formation of Hydrazone : Benzohydrazide reacts with diketene to form the hydrazone intermediate.

- Cyclization : The intermediate undergoes cyclization to yield the pyrrole ring structure.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for enhanced solubility and stability.

Antimicrobial Properties

Research indicates that derivatives of hydrazones, including those related to benzohydrazide compounds, exhibit significant antimicrobial activity against various pathogens:

- Mycobacterium tuberculosis : Some derivatives have shown effective inhibition with minimum inhibitory concentrations (MICs) as low as 4 µM against M. tuberculosis .

- Fungal Strains : Compounds derived from hydrazones demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Enzyme Inhibition

Hydrazones derived from benzohydrazides have been investigated for their ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Some compounds exhibited dual inhibition with IC values ranging from 46.8 to 137.7 µM for AChE and 63.6 to 881.1 µM for BuChE . This inhibition is significant in the context of neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activity of these compounds can often be correlated with their structural features:

- Substituents on the Benzene Ring : The presence of electronegative groups (e.g., trifluoromethyl or nitro groups) at specific positions enhances enzyme inhibitory activity and antimicrobial potency .

- Hydrophobic Interactions : The pyrrole ring contributes to hydrophobic interactions that may improve binding affinity to biological targets.

Case Studies

- Study on Antimicrobial Activity :

-

Enzyme Inhibition Analysis :

- A detailed study employed Ellman's spectrophotometric method to evaluate the inhibition of AChE and BuChE.

- Compounds with specific substitutions showed enhanced inhibitory effects, suggesting that targeted modifications could lead to more effective therapeutic agents for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves refluxing ester precursors (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate) with hydrazine hydrate in ethanol for 3–10 hours. The crude product is filtered, recrystallized, and characterized via melting point (mp), IR (to confirm hydrazide C=O and NH stretches), and NMR (to verify pyrrole proton environments). For example, IR peaks at ~1642 cm⁻¹ (C=O) and ~3191 cm⁻¹ (NH) confirm hydrazide formation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound and its derivatives?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To resolve aromatic protons (δ ~7.5–8.0 ppm), pyrrole protons (δ ~5.9–6.0 ppm), and hydrazide NH signals (δ ~8.5–10.0 ppm).

- IR spectroscopy : To validate carbonyl (C=O, 1640–1660 cm⁻¹) and hydrazide (NH, 3150–3200 cm⁻¹) functional groups.

- Elemental analysis : To confirm stoichiometry (e.g., C20H18N4O3 for derivatives) .

Q. What are the primary functional groups influencing reactivity in this compound?

- Methodological Answer : The pyrrole-2,5-dione moiety acts as a Michael acceptor, enabling nucleophilic additions. The hydrazide group (-CONHNH₂) facilitates Schiff base formation with aldehydes/ketones, which is critical for synthesizing arylidene derivatives. Reactivity can be modulated by substituents on the benzohydrazide ring (e.g., electron-withdrawing groups enhance electrophilicity) .

Q. How is this compound utilized in coordination chemistry, and what metal complexes are reported?

- Methodological Answer : The hydrazide acts as a bidentate ligand, coordinating with metals like Cu(II) via the carbonyl oxygen and hydrazinic nitrogen. For example, copper(II) complexes are synthesized by refluxing the ligand with Cu(OAc)₂ in ethanol, followed by purification via column chromatography (chlorform:petroleum ether, 8:2). These complexes are characterized by UV-Vis (d-d transitions) and ESR spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of arylidene derivatives?

- Methodological Answer : Key factors include:

- Solvent selection : Ethanol or methanol enhances solubility of hydrazides and aldehydes.

- Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., piperidine) catalysts accelerate Schiff base formation.

- Temperature control : Reflux at 70–80°C minimizes side reactions (e.g., hydrolysis).

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) tracks reaction progress .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) in hydrazide derivatives?

- Methodological Answer : Contradictions may arise from tautomerism or polymorphism. Strategies include:

- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- X-ray crystallography : To resolve solid-state conformation.

- DFT calculations : To model electronic environments and predict splitting patterns .

Q. How does the electronic nature of substituents on the arylidene moiety affect biological activity?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) enhance π-π stacking with biological targets, while electron-withdrawing groups (e.g., -NO₂) increase electrophilicity for covalent interactions. For example, 4-methoxy derivatives exhibit stronger anti-proliferative activity against cancer cell lines due to improved membrane permeability .

Q. What computational methods validate the binding mechanisms of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict interactions with enzymes like topoisomerase II. Pharmacophore modeling identifies critical hydrogen-bonding (hydrazide NH) and hydrophobic (pyrrole ring) features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.